Tylogenin

Anti-allergic drug discovery Basophil degranulation IgE-mediated serotonin release

Tylogenin is a steroidal aglycone generated by acid hydrolysis of two seasonal glycosides, tylophoroside and acetyltylophoroside, from the medicinal plant Tylophora sylvatica. Its structure features a novel lactone ring attached at C-13, formed after opening of the D-ring at the 14-15 bond, classifying it as a degraded steroid with a reconfigured pyran ring rather than a typical cyclopentanoperhydrophenanthrene skeleton.

Molecular Formula C17H19N3O6S3
Molecular Weight 534.6 g/mol
CAS No. 135247-46-0
Cat. No. B238076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTylogenin
CAS135247-46-0
Synonymstylogenin
Molecular FormulaC17H19N3O6S3
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(CCC(C2OC(=O)C)(C)C3=CC(=O)OC3(C)OC)C4(C1C(C(=O)CC4)OC(=O)C)C
InChIInChI=1S/C28H38O10/c1-14(29)35-20-12-17-18(26(4)11-9-19(32)24(23(20)26)36-15(2)30)8-10-27(5,25(17)37-16(3)31)21-13-22(33)38-28(21,6)34-7/h13,17-18,20,23-25H,8-12H2,1-7H3/t17?,18?,20-,23?,24-,25+,26+,27+,28+/m0/s1
InChIKeyRTKXYQUBRFXSOY-RCJOAVMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tylogenin (CAS 135247-46-0) Procurement Guide: A Degraded Steroidal Aglycone with a Reconfigured D-Ring Pyran Motif


Tylogenin is a steroidal aglycone generated by acid hydrolysis of two seasonal glycosides, tylophoroside and acetyltylophoroside, from the medicinal plant Tylophora sylvatica [1]. Its structure features a novel lactone ring attached at C-13, formed after opening of the D-ring at the 14-15 bond, classifying it as a degraded steroid with a reconfigured pyran ring rather than a typical cyclopentanoperhydrophenanthrene skeleton [2]. This unique architecture underpins its distinct biological profile, including potent inhibition of IgE-mediated basophil mediator release that significantly exceeds both its parent glycosides and the glucocorticoid dexamethasone [3].

Why Tylophoroside, Acetyltylophoroside, or Dexamethasone Cannot Substitute for Tylogenin in Basophil Inhibition Assays


Tylogenin is the aglycone core liberated from its naturally occurring glycosidic precursors. The presence of three sugar units in tylophoroside (C48H72O22) and acetyltylophoroside (C50H74O23) drastically attenuates activity in functional basophil assays [1]. In the human leukocyte-dependent histamine release (LDHR) model, the glycosides exhibited only minimal activity, while tylogenin achieved a geometric mean IC50 of 49 µM, a 5.2-fold improvement over dexamethasone (IC50 257 µM) [2]. Substituting tylogenin with its glycosides would introduce confounding variables of glycosidic bond lability and near-complete loss of potency; substituting with dexamethasone would require a >5-fold higher concentration and would engage a glucocorticoid receptor-mediated mechanism distinct from tylogenin's target profile [2].

Tylogenin Quantitative Differentiation Evidence: Head-to-Head Potency Data in Rabbit and Human Basophil Models


Rabbit Basophil-Dependent Serotonin Release (BDSR) IC50: Tylogenin vs. Parent Glycosides and Dexamethasone

In the rabbit BDSR assay, tylogenin demonstrated a geometric mean IC50 of 39 µM, compared to 263 µM for tylophoroside, 331 µM for acetyltylophoroside, and 912 µM for dexamethasone (P < 0.05) [1]. This corresponds to a 6.7-fold potency advantage over tylophoroside, 8.5-fold over acetyltylophoroside, and 23.4-fold over dexamethasone.

Anti-allergic drug discovery Basophil degranulation IgE-mediated serotonin release

Human Leukocyte-Dependent Histamine Release (LDHR) IC50: Tylogenin vs. Dexamethasone

In the human LDHR model, the parent glycosides (tylophoroside and acetyltylophoroside) displayed only minimal activity, whereas tylogenin achieved a geometric mean IC50 of 49 µM, significantly outperforming dexamethasone at 257 µM (P < 0.05) [1]. The 5.2-fold potency difference in a human cell-based system underscores the translational superiority of tylogenin over glucocorticoid comparators.

Human basophil histamine release Allergy model Translational pharmacology

Molecular Weight and Structural Simplification: Tylogenin Aglycone vs. Glycoside Pro-Drugs

Tylogenin (C28H38O10, MW 534.6 g/mol ) is the stripped aglycone core, whereas the two parent glycosides carry three sugar units: tylophoroside (C48H72O22, MW ~905 g/mol) and acetyltylophoroside (C50H74O23, MW ~947 g/mol) [1]. The removal of the glycosidic appendages reduces molecular weight by approximately 41% and eliminates the acid-labile vinyl ether glycosidic linkage.

Medicinal chemistry Glycoside hydrolysis Structure-property relationships

Tylogenin Application Scenarios: Where Quantitative Differentiation Drives Selection


In Vitro Basophil Degranulation Screening: Tylogenin as a High-Sensitivity Positive Control

For laboratories running rabbit BDSR assays to screen novel anti-allergic candidates, tylogenin provides a 23.4-fold more sensitive positive control than dexamethasone (IC50 39 µM vs. 912 µM) and enables detection of weaker inhibitors that would be missed when using glycoside controls [1]. Its superior potency reduces the mass of reference compound required per plate, optimizing procurement costs for high-throughput screening facilities.

Human Tissue-Based Allergy Model Development: Tylogenin for LDHR Assays

In human leukocyte histamine release models, the parent glycosides are pharmacologically silent, and dexamethasone requires a 257 µM concentration to achieve equivalent inhibition to tylogenin at 49 µM [1]. Researchers developing translational allergy assays should procure tylogenin directly rather than the glycoside precursors to avoid the additional acid hydrolysis step and ensure assay reproducibility.

Structure-Activity Relationship (SAR) Studies of Non-Glycosidic Steroidal Aglycones

The D-ring opened, C-13 lactone-bearing scaffold of tylogenin (C28H38O10, MW 534.6) represents a distinct chemotype from both classical steroids and cardiac glycosides [1][2]. Medicinal chemistry teams exploring SAR around this scaffold should source tylogenin as the minimal pharmacophoric core, avoiding the complexity and synthetic burden introduced by the three-sugar glycosidic appendages of tylophoroside or acetyltylophoroside.

Comparative Pharmacology and Benchmarking of Novel Anti-allergic Agents

When benchmarking next-generation anti-allergic compounds, the 5- to 23-fold potency window that tylogenin holds over dexamethasone across both rabbit and human basophil models [1] provides a stringent comparator. Procurement of tylogenin, rather than dexamethasone or glycoside precursors, ensures that the reference compound occupies the appropriate potency tier for differentiating incremental improvements in new chemical entities.

Quote Request

Request a Quote for Tylogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.